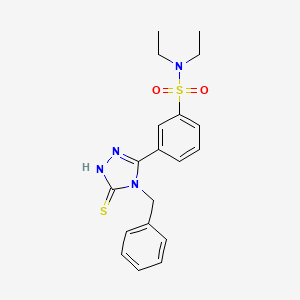
3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H22N4O2S2 and its molecular weight is 402.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Compounds similar to 3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide, particularly those with benzene sulfonamide structures, have been studied extensively for their potential as carbonic anhydrase inhibitors. Benzene sulfonamides containing triazole-linked glycoconjugate tails were synthesized and evaluated for their inhibition of human carbonic anhydrase isozymes, including hCA I, II, and IX. These compounds, especially those targeting the tumor-associated isozyme hCA IX, demonstrated promising inhibitory activity, suggesting their potential for therapeutic applications in cancer treatment due to their ability to target tumor-associated CA isozymes located extracellularly (Wilkinson et al., 2007).
Antibacterial Activity
The synthesis of sulfonamide-bridged 1,2,3-triazoles has shown that these compounds possess significant antibacterial activity. A study involving the synthesis of these triazoles and their evaluation against various bacterial strains found that some compounds exhibited appreciable efficacy. Specifically, certain triazoles demonstrated significant activity against Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia, indicating their potential as leads for developing new antibacterial agents (Yadav & Kaushik, 2022).
Synthesis and Medicinal Chemistry Applications
Sulfonamide compounds, including those with triazole moieties, are pivotal in medicinal chemistry due to their diverse biological activities and applications. The incorporation of fluorine and 1,3,5-triazine moieties into sulfonamides, for example, has led to the development of potent inhibitors against various carbonic anhydrases from Mycobacterium tuberculosis. These findings underscore the compounds' relevance in addressing bacterial infections and their potential role in combating tuberculosis by inhibiting enzymes crucial for the bacterium's life cycle (Ceruso et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S2/c1-3-22(4-2)27(24,25)17-12-8-11-16(13-17)18-20-21-19(26)23(18)14-15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPUWDFLFMCTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
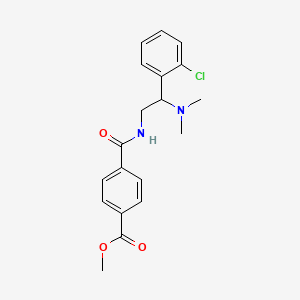
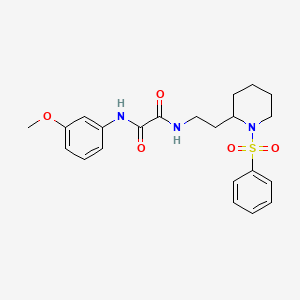
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2868375.png)
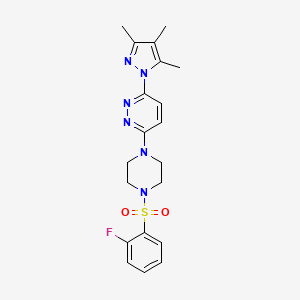
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2868378.png)
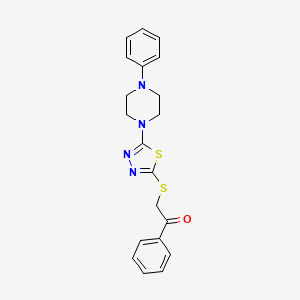
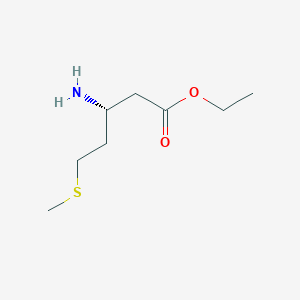
![(E)-N-(6-Bromopyrazolo[1,5-a]pyridin-2-yl)-2-(2-chlorophenyl)ethenesulfonamide](/img/structure/B2868382.png)
![Tert-butyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate](/img/structure/B2868383.png)
![N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2868384.png)
![3-Phenyl-5-[(phenylthio)methyl]isoxazole](/img/structure/B2868385.png)
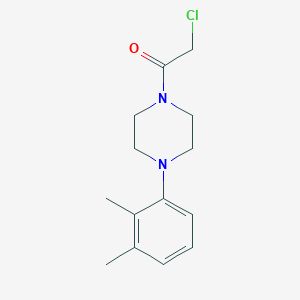
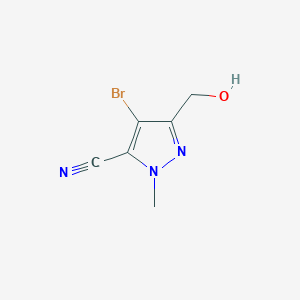
![2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride](/img/structure/B2868393.png)
